![molecular formula C23H30ClN3O2S B3331963 2-[N-[2-[7-Chloro-1-(tetrahydropyran-4-ylmethyl)-1H-indol-3-yl]thiazol-4-ylmethyl]-N-isopropylamino]ethanol CAS No. 865712-14-7](/img/structure/B3331963.png)
2-[N-[2-[7-Chloro-1-(tetrahydropyran-4-ylmethyl)-1H-indol-3-yl]thiazol-4-ylmethyl]-N-isopropylamino]ethanol
Overview
Description
2-[N-[2-[7-Chloro-1-(tetrahydropyran-4-ylmethyl)-1H-indol-3-yl]thiazol-4-ylmethyl]-N-isopropylamino]ethanol is a useful research compound. Its molecular formula is C23H30ClN3O2S and its molecular weight is 448 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, primarily starting with the formation of the indole nucleus. This process may involve the Fischer indole synthesis method, utilizing phenylhydrazine and aldehydes or ketones under acidic conditions. Next, incorporating the chloro group could be achieved through electrophilic aromatic substitution with chlorine gas or a chlorinating agent like thionyl chloride.
In subsequent steps, the indole derivative undergoes functionalization to introduce the tetrahydropyran-4-ylmethyl group. This might involve protective group strategies to avoid unwanted reactions. The formation of the thiazole ring can be facilitated using a cyclization reaction involving thiourea and α-haloketones. Finally, the N-isopropylamino group can be introduced via a nucleophilic substitution reaction with isopropylamine.
Industrial Production Methods: Industrial-scale production would rely on optimizing these reactions for yield, purity, and cost-efficiency. Catalysts and solvents would be chosen to facilitate high throughput and minimal byproduct formation. Continuous flow reactors might be employed for large-scale synthesis to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: This compound could undergo oxidation reactions, particularly targeting the indole ring or the thiazole moiety. Reduction reactions could also modify the thiazole or indole rings under appropriate conditions.
Substitution: Nucleophilic substitution might occur at positions on the indole ring, facilitated by the electron-withdrawing chloro group. Electrophilic substitution can also be expected in the presence of suitable reagents.
Common Reagents and Conditions: Oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Solvents like dimethyl sulfoxide, acetonitrile, or methanol could be utilized based on the specific reaction requirement.
Major Products Formed: Major products would include various oxidized or reduced forms of the compound, depending on the reaction conditions. Substitution reactions could yield derivatives with different functional groups attached to the indole or thiazole rings.
Scientific Research Applications
Chemistry: This compound might serve as a building block or intermediate in the synthesis of more complex molecules, useful in the design of new materials or catalysts.
Biology: Indole derivatives have been known to exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Hence, this compound could be evaluated for such activities.
Medicine: Given its structural complexity, it might be investigated for potential therapeutic applications, such as drug discovery research targeting specific enzymes or receptors.
Industry: In the pharmaceutical industry, this compound could be a precursor or intermediate in the production of drug molecules. It may also find applications in the agrochemical sector due to its potential bioactivity.
Mechanism of Action: The compound’s mechanism of action would likely be complex and target-specific. It might interact with specific enzymes or receptors, altering their activity. For instance, it could inhibit or activate enzymes within biochemical pathways, influencing cellular processes. Detailed studies including binding assays and activity measurements would be necessary to elucidate these mechanisms.
Comparison with Similar Compounds
Uniqueness: Compared to other indole derivatives, 2-[N-[2-[7-Chloro-1-(tetrahydropyran-4-ylmethyl)-1H-indol-3-yl]thiazol-4-ylmethyl]-N-isopropylamino]ethanol stands out due to its specific substitution pattern, incorporating thiazole and tetrahydropyran moieties which may confer unique biological activities and chemical reactivity.
Similar Compounds:
2-[N-[2-[7-Chloro-1-(methyl)-1H-indol-3-yl]thiazol-4-ylmethyl]-N-isopropylamino]ethanol
2-[N-[2-[7-Chloro-1-(cyclohexylmethyl)-1H-indol-3-yl]thiazol-4-ylmethyl]-N-isopropylamino]ethanol
2-[N-[2-[7-Bromo-1-(tetrahydropyran-4-ylmethyl)-1H-indol-3-yl]thiazol-4-ylmethyl]-N-isopropylamino]ethanol
Each of these compounds shares structural similarities but varies in functional groups or substituents, leading to potentially different chemical and biological properties.
Properties
IUPAC Name |
2-[[2-[7-chloro-1-(oxan-4-ylmethyl)indol-3-yl]-1,3-thiazol-4-yl]methyl-propan-2-ylamino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30ClN3O2S/c1-16(2)26(8-9-28)13-18-15-30-23(25-18)20-14-27(12-17-6-10-29-11-7-17)22-19(20)4-3-5-21(22)24/h3-5,14-17,28H,6-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUDJYYRRWZBSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)CC1=CSC(=N1)C2=CN(C3=C2C=CC=C3Cl)CC4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



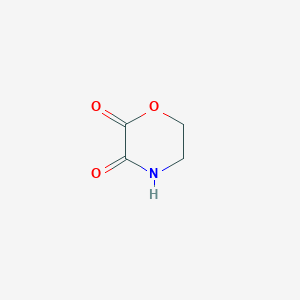
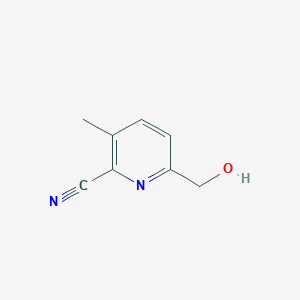
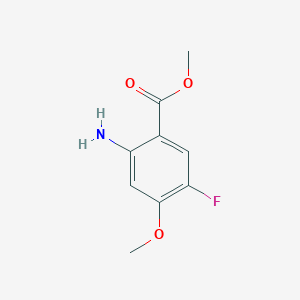
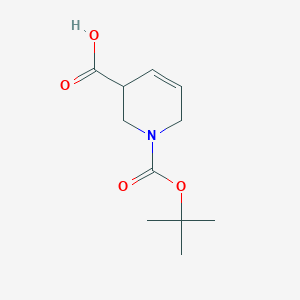
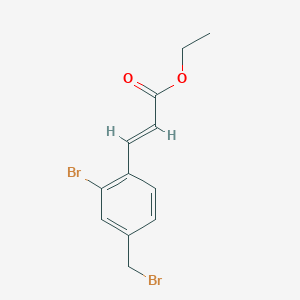
![1-(2-(4-formyl-N-methylbenzamido)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B3331935.png)
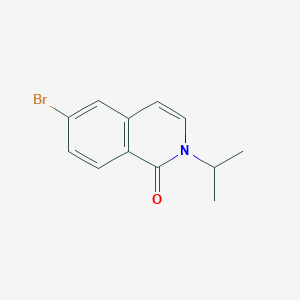
![5-ethynyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3331951.png)
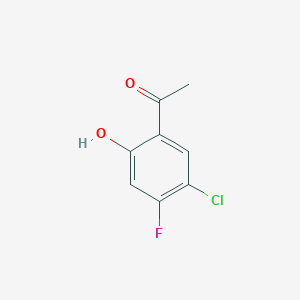

![L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-](/img/structure/B3331972.png)

![(3R,4R,4aS,5R)-6-({(3S,5S)-5-[(3-Carboxyphenyl)carbamoyl]pyrrolidin-3-yl}sulfanyl)-3,5-dimethyl-1-oxo-3,4,4a,5-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazine-4,7-dicarboxylic acid](/img/structure/B3331990.png)
